molecular formula C15H14F3NO3S B2559230 N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzamide CAS No. 2034257-02-6

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2559230
CAS No.: 2034257-02-6
M. Wt: 345.34
InChI Key: XNZOFWCSOGDYTL-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and drug discovery research. Benzamide compounds are a significant class of bioactive molecules known to exhibit a wide range of pharmacological activities. Published research on similar benzamide structures has highlighted their potential as inhibitors of various biological targets. For instance, certain benzamide derivatives have been investigated for their role as P2X7 receptor inhibitors, which are implicated in inflammatory diseases such as rheumatoid arthritis and osteoarthritis . Other studies have demonstrated that benzamide-based compounds can disrupt protein-protein interactions in viral replication machinery, such as the influenza virus ribonucleoprotein (RNP), presenting a potential avenue for novel antiviral agents . The molecular structure of this compound incorporates both a benzamide moiety and a thiophene ring, a combination frequently explored in the design of pharmacologically active compounds. The trifluoromethoxy group on the benzamide ring is a common structural feature used to enhance metabolic stability and membrane permeability in drug candidates. The hydroxypropyl linker may contribute to the molecule's overall polarity and its ability to engage in hydrogen bonding with biological targets. This product is intended for research purposes such as in vitro biological screening, assay development, and structure-activity relationship (SAR) studies. It is supplied as a solid and should be stored under recommended conditions. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-3-ylpropyl)-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3S/c16-15(17,18)22-12-3-1-10(2-4-12)14(21)19-7-5-13(20)11-6-8-23-9-11/h1-4,6,8-9,13,20H,5,7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZOFWCSOGDYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(C2=CSC=C2)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core, which can be achieved through the reaction of 4-(trifluoromethoxy)benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille coupling.

    Hydroxylation: The final step involves the hydroxylation of the propyl chain, which can be achieved using oxidizing agents like osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The benzamide core can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH).

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the thiophene ring can participate in π-π interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related benzamide derivatives, focusing on substituents, synthetic routes, and functional properties:

Compound Name Key Substituents Synthesis Yield Key Applications/Properties Reference
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzamide 3-hydroxypropyl-thiophen-3-yl, CF3O-Ph Not reported Hypothesized CNS/agrochemical activity N/A
4-(Thiophen-3-yl)-N-(4-(4-(3-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)butyl)benzamide Thiophen-3-yl, CF3-Ph, diazepane side chain 56% D3 receptor ligand (dopaminergic activity)
N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide Thiophen-3-yl, 2-chlorophenyl-piperazine 48% Dopamine receptor modulation
N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-3-yl)benzamide hydrochloride Thiophen-3-yl, aminocyclopropyl 45–78% LSD1 inhibition (anticancer potential)
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) CF3-Ph, isopropoxy Not reported Fungicide (succinate dehydrogenase inhibitor)

Structural and Functional Analysis:

Backbone Variations: The target compound’s hydroxypropyl-thiophene side chain distinguishes it from analogs like 4-(thiophen-3-yl)-N-(4-(4-(3-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)butyl)benzamide, which employs a diazepane-containing alkyl chain for dopamine receptor binding . The hydroxy group in the target compound may enhance solubility compared to purely hydrophobic chains.

Synthetic Efficiency: Yields for related compounds range from 45% to 78%, with lower yields often associated with multi-step purifications (e.g., reverse-phase chromatography in ).

Dopamine receptor ligands (e.g., ) highlight the role of nitrogen-containing side chains (piperazine, diazepane) in receptor binding, whereas the target compound’s hydroxypropyl group may favor alternative targets like kinases or transporters.

Biological Activity

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide backbone with a trifluoromethoxy group and a thiophene moiety. Its structural formula can be represented as follows:

C15H14F3N1O2S1\text{C}_{15}\text{H}_{14}\text{F}_3\text{N}_1\text{O}_2\text{S}_1

Key Functional Groups

  • Trifluoromethoxy Group : Known for enhancing lipophilicity and metabolic stability.
  • Thiophene Ring : Often associated with various pharmacological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar benzamide derivatives. For instance, compounds with structural similarities have shown promising results in inhibiting tumor growth in various cancer cell lines.

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AMCF-725.72 ± 3.95Induction of apoptosis
Compound BU8745.2 ± 13.0PI3K pathway inhibition

The compound's ability to induce apoptosis and inhibit key signaling pathways suggests it may possess similar activities, warranting further investigation into its anticancer effects .

Antimicrobial Activity

Benzamide derivatives, including those with thiophene substitutions, have demonstrated antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate their effectiveness:

PathogenMIC (μg/mL)
S. aureus28-168
E. coli135-229

These findings suggest that this compound could be explored for its antimicrobial potential .

The biological activity of this compound may involve several mechanisms, including:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for tumor growth and survival.
  • Cell Cycle Arrest : Inducing cell cycle arrest at specific phases can lead to increased apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some benzamide derivatives induce oxidative stress in cancer cells, leading to cell death.

Study 1: Anticancer Efficacy

A study conducted on a series of benzamide derivatives revealed that those with trifluoromethoxy substitutions exhibited enhanced efficacy against breast cancer cell lines. The results indicated that these compounds could significantly reduce tumor volume in vivo models .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of thiophene-containing benzamides showed promising results against resistant strains of bacteria, highlighting the potential for developing new antibiotics based on this scaffold .

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